molecular formula C10H11NO2 B6254140 2-[4-(hydroxymethyl)phenoxy]propanenitrile CAS No. 1250724-61-8

2-[4-(hydroxymethyl)phenoxy]propanenitrile

Cat. No.: B6254140
CAS No.: 1250724-61-8
M. Wt: 177.2
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Description

2-[4-(hydroxymethyl)phenoxy]propanenitrile is an organic compound with the molecular formula C10H11NO2 It features a phenoxy group substituted with a hydroxymethyl group and a nitrile group on a propanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 2-[4-(hydroxymethyl)phenoxy]propanenitrile typically begins with commercially available starting materials such as 4-hydroxybenzyl alcohol and acrylonitrile.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: 2-[4-(carboxymethyl)phenoxy]propanenitrile.

    Reduction: 2-[4-(hydroxymethyl)phenoxy]propanamine.

    Substitution: 2-[4-(hydroxymethyl)-2-nitrophenoxy]propanenitrile.

Scientific Research Applications

Chemistry

In organic synthesis, 2-[4-(hydroxymethyl)phenoxy]propanenitrile serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

This compound can be used in the development of bioactive molecules. Its structural features enable it to interact with biological targets, potentially leading to the discovery of new drugs or therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, depending on the modifications made to the core structure.

Industry

In the materials science industry, this compound can be used as a monomer or a building block for the synthesis of polymers with specific properties, such as improved thermal stability or mechanical strength.

Mechanism of Action

The mechanism by which 2-[4-(hydroxymethyl)phenoxy]propanenitrile exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds, while the nitrile group can participate in coordination with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(hydroxymethyl)phenoxy]ethanenitrile: Similar structure but with an ethanenitrile backbone.

    2-[4-(hydroxymethyl)phenoxy]butanenitrile: Similar structure but with a butanenitrile backbone.

    4-(hydroxymethyl)phenoxyacetonitrile: Lacks the additional carbon in the backbone.

Uniqueness

2-[4-(hydroxymethyl)phenoxy]propanenitrile is unique due to its specific combination of functional groups and backbone length, which confer distinct chemical reactivity and potential applications. Its structure allows for a balance between hydrophilicity and hydrophobicity, making it suitable for diverse chemical environments.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

1250724-61-8

Molecular Formula

C10H11NO2

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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